molecular formula C19H17N5O2 B10772202 3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide

3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide

Cat. No.: B10772202
M. Wt: 347.4 g/mol
InChI Key: VSQUREFTKYDATG-UHFFFAOYSA-N
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Description

Example 13 [WO2009109743] is a synthetic organic compound that belongs to the class of fatty acid amide hydrolase 1 (FAAH) inhibitors. FAAH inhibitors are being investigated for their potential analgesic action, as they can elevate levels of anandamide and modulate the activation of the cannabinoid receptor pathway .

Preparation Methods

The preparation of example 13 [WO2009109743] involves several synthetic routes and reaction conditions. The specific synthetic routes and industrial production methods are detailed in the patent WO2009109743. Generally, the synthesis involves the formation of the core structure followed by functional group modifications to achieve the desired compound. The reaction conditions typically include controlled temperatures, specific solvents, and catalysts to ensure the desired yield and purity .

Chemical Reactions Analysis

Example 13 [WO2009109743] undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Example 13 [WO2009109743] has several scientific research applications, including:

    Chemistry: It is used as a reference compound in the study of FAAH inhibitors and their effects on the endocannabinoid system.

    Biology: It is used in biological assays to study the modulation of the cannabinoid receptor pathway and its effects on pain and inflammation.

    Medicine: It is being investigated for its potential use in treating central neuropathic pain following spinal cord injury.

    Industry: It is used in the development of new analgesic drugs and other therapeutic agents.

Mechanism of Action

The mechanism of action of example 13 [WO2009109743] involves the inhibition of fatty acid amide hydrolase 1 (FAAH). FAAH breaks down fatty acid amides such as anandamide, N-oleoylethanolamide, and oleamide. By inhibiting FAAH, example 13 [WO2009109743] leads to elevated levels of anandamide, which modulates the activation of the cannabinoid receptor pathway. This mechanism has been proposed as a novel way to treat pain .

Comparison with Similar Compounds

Example 13 [WO2009109743] can be compared with other FAAH inhibitors, such as V158866. Both compounds inhibit FAAH and elevate levels of anandamide, but example 13 [WO2009109743] has shown unique properties in terms of its efficacy and safety profile in clinical trials. Other similar compounds include URB597 and PF-04457845, which also inhibit FAAH but may differ in their potency, selectivity, and pharmacokinetic properties .

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-(5-phenylpyridin-2-yl)oxy-N-pyridazin-3-ylazetidine-1-carboxamide

InChI

InChI=1S/C19H17N5O2/c25-19(22-17-7-4-10-21-23-17)24-12-16(13-24)26-18-9-8-15(11-20-18)14-5-2-1-3-6-14/h1-11,16H,12-13H2,(H,22,23,25)

InChI Key

VSQUREFTKYDATG-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C(=O)NC2=NN=CC=C2)OC3=NC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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